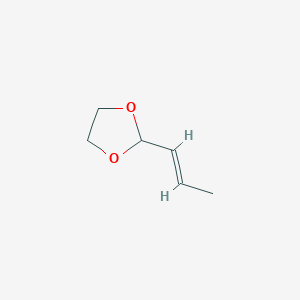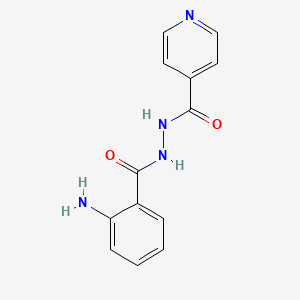
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- is a complex organic compound that features both hydrazine and pyridine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- typically involves the reaction of hydrazine derivatives with o-aminobenzoyl chloride and 4-pyridinecarboxaldehyde. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different nitrogen oxides, while reduction could produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but typically involve binding to active sites and altering biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine, 1-(o-aminobenzoyl)-2-(3-pyridyl)-: Similar structure but with a different position of the pyridine ring.
Hydrazine, 1-(o-aminobenzoyl)-2-(2-pyridyl)-: Another isomer with the pyridine ring in a different position.
Hydrazine, 1-(o-aminobenzoyl)-2-(5-pyridyl)-: Similar compound with the pyridine ring in the 5-position.
Uniqueness
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other isomers might not be as effective.
Eigenschaften
CAS-Nummer |
30907-65-4 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N'-(2-aminobenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H12N4O2/c14-11-4-2-1-3-10(11)13(19)17-16-12(18)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
QAHRZMMOBGKLFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)
![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
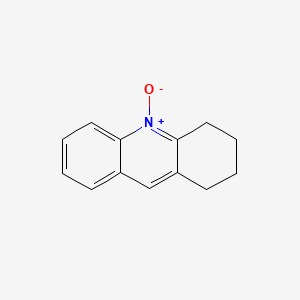
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
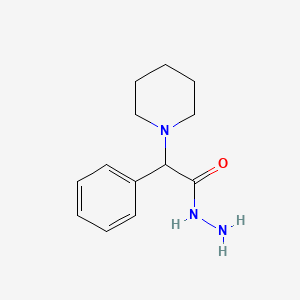
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
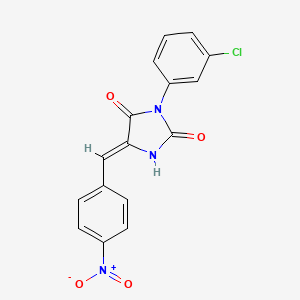
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)

